Praseodymium(III) nitrate hexahydrate

描述

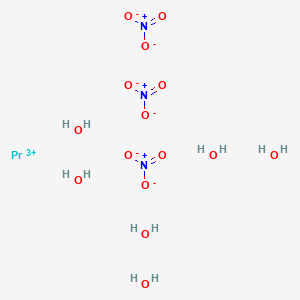

Praseodymium(III) nitrate hexahydrate is a chemical compound with the formula Pr(NO3)3·6H2O. It is a hexahydrate of praseodymium nitrate and is characterized by its complex step-wise thermal decomposition process. The compound melts in its own water of crystallization without showing phase transitions in the range of 233–328 K .

Synthesis Analysis

Praseodymium(III) nitrate hexahydrate can be used as a precursor for the synthesis of various praseodymium complexes and oxides. For instance, complexes with urea have been synthesized and serve as precursors in solution combustion synthesis of nanoscale praseodymium oxides . Additionally, a solvent-less route has been employed to prepare praseodymium oxide nanostructures using a Schiff base ligand as a precursor . Other synthesis methods include the reaction of praseodymium(III) nitrate with different ligands such as salicylaldehyde and tris(2-aminoethyl)amine to form heptadentate complexes .

Molecular Structure Analysis

The molecular structures of praseodymium nitrate complexes have been extensively studied. For example, the crystal structures of praseodymium nitrate complexes with urea were determined, revealing two different compounds with distinct coordination environments . Similarly, the structure of a dinuclear praseodymium nitrate complex with an unsymmetrical tipodal ligand was elucidated using X-ray single-crystal diffraction analysis, showing a three-dimensional netlike supramolecular structure .

Chemical Reactions Analysis

Praseodymium(III) nitrate hexahydrate undergoes thermal decomposition, which involves the condensation of the initial monomer into a cyclic cluster and the gradual loss of water and nitric acid. This leads to the formation of intermediate amorphous oxynitrates and, eventually, praseodymium oxide Pr2O3 . The coordination chemistry of praseodymium(III) with various ligands, such as niacin and 8-hydroxyquinoline, has also been explored, resulting in the formation of chelating rings around the Pr3+ ion .

Physical and Chemical Properties Analysis

The thermal decomposition of praseodymium(III) nitrate hexahydrate has been studied using isothermal and dynamic thermogravimetric techniques. The kinetics of the decomposition process were best described by phase boundary-controlled and random nucleation models . The solvated rare-earth nitrates, including praseodymium nitrate, have been synthesized and characterized, with the praseodymium atoms showing capped trigonal prismatic and pentagonal bipyramidal coordination in the solid state . The hydrothermal synthesis of praseodymium borate-nitrate has also been reported, providing insights into the compound's crystallography and spectroscopic properties .

科学研究应用

Dye-Sensitized Solar Cells

- Application Summary : Praseodymium(III) nitrate hexahydrate is used as a dopant in the fabrication of dye-sensitized solar cells . The addition of this rare earth compound can enhance the power conversion efficiency of solar cells .

- Methods of Application : While the exact method of application can vary, generally, the Praseodymium(III) nitrate hexahydrate is incorporated into the photoanode materials of the solar cell. This is done to narrow the band gap of these materials, which can enhance the cell’s ability to absorb light and convert it into electricity .

Synthesis of High Entropy Lanthanide Oxysulfides

- Application Summary : Praseodymium(III) nitrate hexahydrate can be used as a precursor in the synthesis of high entropy lanthanide oxysulfides . These are a type of wide band gap semiconductor .

- Methods of Application : The exact method of synthesis can vary, but generally involves reacting the Praseodymium(III) nitrate hexahydrate with other reagents under specific conditions to form the desired oxysulfide .

- Results/Outcomes : The resulting high entropy lanthanide oxysulfides can have a wide band gap, making them useful as semiconductors . The exact properties of the resulting material can depend on various factors, including the specific synthesis method used and the composition of the starting materials .

Production of Electronic Components

- Application Summary : Praseodymium(III) nitrate hexahydrate is used in the production of various electronic components .

- Results/Outcomes : The use of Praseodymium(III) nitrate hexahydrate can enhance the performance of the electronic components . The exact improvement can depend on various factors, including the specific design of the component and the concentration of the Praseodymium(III) nitrate hexahydrate used .

Optical Glasses and Photo-Optical Materials

- Application Summary : Praseodymium(III) nitrate hexahydrate is used in the production of optical glasses and photo-optical materials .

- Methods of Application : The Praseodymium(III) nitrate hexahydrate is incorporated into the glass or other material during its production. This can enhance the optical properties of the material .

- Results/Outcomes : The use of Praseodymium(III) nitrate hexahydrate can enhance the optical properties of the glasses or photo-optical materials . The exact improvement can depend on various factors, including the specific design of the material and the concentration of the Praseodymium(III) nitrate hexahydrate used .

Catalysts

- Application Summary : Praseodymium(III) nitrate hexahydrate can be used to manufacture ternary catalysts .

- Methods of Application : The Praseodymium(III) nitrate hexahydrate is incorporated into the catalyst during its production. This can enhance the catalytic properties of the material .

- Results/Outcomes : The use of Praseodymium(III) nitrate hexahydrate can enhance the performance of the catalyst . The exact improvement can depend on various factors, including the specific design of the catalyst and the concentration of the Praseodymium(III) nitrate hexahydrate used .

Ceramic Pigments

- Application Summary : Praseodymium(III) nitrate hexahydrate can be used in the production of ceramic pigments . These pigments can give ceramics a unique color and appearance .

- Methods of Application : The Praseodymium(III) nitrate hexahydrate is incorporated into the ceramic material during its production. This can enhance the color and appearance of the ceramics .

- Results/Outcomes : The use of Praseodymium(III) nitrate hexahydrate can enhance the color and appearance of ceramics . The exact improvement can depend on various factors, including the specific design of the ceramic and the concentration of the Praseodymium(III) nitrate hexahydrate used .

Magnetic Materials

- Application Summary : Praseodymium(III) nitrate hexahydrate can be used in the production of magnetic materials . These materials can have unique magnetic properties .

- Methods of Application : The Praseodymium(III) nitrate hexahydrate is incorporated into the magnetic material during its production. This can enhance the magnetic properties of the material .

- Results/Outcomes : The use of Praseodymium(III) nitrate hexahydrate can enhance the magnetic properties of the materials . The exact improvement can depend on various factors, including the specific design of the material and the concentration of the Praseodymium(III) nitrate hexahydrate used .

安全和危害

Praseodymium(III) nitrate hexahydrate is classified as an oxidizing solid. It may intensify fire and cause skin and eye irritation. It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It should be stored away from clothing and other combustible materials .

未来方向

Praseodymium(III) nitrate hexahydrate is used in fluorescent display tubes and phosphors . It is also used in the ultrasonic synthesis of praseodymium molybdate . It can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials . It is also a precursor to synthesize high entropy lanthanide oxysulfides .

属性

IUPAC Name |

praseodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Pr/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXCECZPOWZKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166525 | |

| Record name | Praseodymium(III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Praseodymium(III) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium(III) nitrate hexahydrate | |

CAS RN |

15878-77-0 | |

| Record name | Praseodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium(III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)